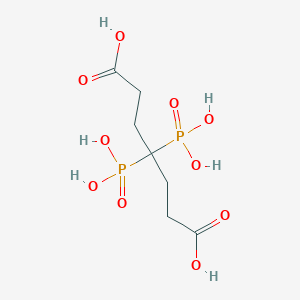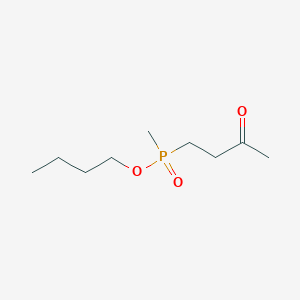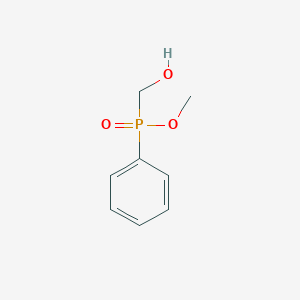
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the reaction of hexadecylamine with 3-chloropropanol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or carboxylic acids.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate, depending on the desired application.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution Reagents: Silver nitrate can be used to replace the bromide ion with a nitrate ion.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Oxidation Products: Aldehydes or carboxylic acids.
Substitution Products: Compounds with different anions such as chlorides or nitrates.
Hydrolysis Products: Alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture to enhance the permeability of cell membranes, facilitating the uptake of drugs or genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophobic and hydrophilic substances. This property is crucial for its role in emulsification, where it helps to stabilize mixtures of oil and water. Additionally, its ability to disrupt cell membranes makes it useful in biological applications, such as enhancing drug delivery.
Vergleich Mit ähnlichen Verbindungen
(3-Bromopropyl)trimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: A widely used surfactant in various applications, including as an antiseptic and in the synthesis of nanoparticles.
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter hydrophobic tail, making it less effective in certain applications.
Uniqueness: N-(3-Hydroxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific combination of a long hydrophobic tail and a hydroxyl group, which enhances its emulsifying properties and makes it particularly effective in applications requiring the stabilization of oil-water mixtures.
Eigenschaften
CAS-Nummer |
63989-29-7 |
|---|---|
Molekularformel |
C21H46BrNO |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
hexadecyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C21H46NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OPVGJXDLILOFAB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)


![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


![[125I]-Isoliothyronine](/img/structure/B14485606.png)

![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)

